1-Chloro-2-[(4-nitrophenoxy)methyl]benzene
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Overview
Description
1-Chloro-2-[(4-nitrophenoxy)methyl]benzene (CNP) is an aromatic organic compound containing both a nitro group and a chloro group. It is an important intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. CNP has been used in a variety of scientific research applications and is known for its biochemical and physiological effects.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 1-Chloro-2-[(4-nitrophenoxy)methyl]benzene involves the reaction of 1-chloro-2-benzyl chloride with 4-nitrophenol in the presence of a base to form the desired compound.
Starting Materials
1-chloro-2-benzyl chloride, 4-nitrophenol, base (such as sodium hydroxide)
Reaction
Step 1: Dissolve 1-chloro-2-benzyl chloride and 4-nitrophenol in a suitable solvent, such as dichloromethane or chloroform., Step 2: Add a base, such as sodium hydroxide, to the reaction mixture and stir at room temperature for several hours., Step 3: After completion of the reaction, extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate., Step 4: Wash the organic layer with water and dry over anhydrous sodium sulfate., Step 5: Concentrate the organic layer under reduced pressure to obtain the crude product., Step 6: Purify the crude product by column chromatography using a suitable eluent, such as a mixture of hexane and ethyl acetate, to obtain the pure 1-Chloro-2-[(4-nitrophenoxy)methyl]benzene.
Scientific Research Applications
1-Chloro-2-[(4-nitrophenoxy)methyl]benzene has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of pharmaceuticals, dyes, and other organic compounds. It has also been used in the synthesis of a variety of heterocyclic compounds and in the synthesis of aryl halides. Additionally, 1-Chloro-2-[(4-nitrophenoxy)methyl]benzene has been used as a ligand in the synthesis of organometallic complexes.
Mechanism Of Action
1-Chloro-2-[(4-nitrophenoxy)methyl]benzene has several mechanisms of action, depending on its use. As a reagent, it is used to form carbon-carbon bonds, which can be used to synthesize a variety of organic compounds. As a ligand, it is used to form organometallic complexes, which can be used in a variety of applications.
Biochemical And Physiological Effects
1-Chloro-2-[(4-nitrophenoxy)methyl]benzene has several biochemical and physiological effects. It has been shown to be a potent inhibitor of the enzyme cytochrome P450 2B4, which is involved in the metabolism of drugs and other compounds. Additionally, 1-Chloro-2-[(4-nitrophenoxy)methyl]benzene has been shown to have anti-inflammatory and antioxidant properties, and it has been used in the treatment of various diseases.
Advantages And Limitations For Lab Experiments
The advantages of using 1-Chloro-2-[(4-nitrophenoxy)methyl]benzene in lab experiments include its cost-effectiveness and high yield in the synthesis process. Additionally, 1-Chloro-2-[(4-nitrophenoxy)methyl]benzene has a variety of applications, making it a versatile reagent. However, 1-Chloro-2-[(4-nitrophenoxy)methyl]benzene has several limitations, including its potential toxicity and the need for special handling due to its hazardous nature.
Future Directions
There are a variety of potential future directions for research involving 1-Chloro-2-[(4-nitrophenoxy)methyl]benzene. These include further investigation of its biochemical and physiological effects, as well as its potential for use in the synthesis of novel pharmaceuticals and other organic compounds. Additionally, research could be conducted to investigate the potential of 1-Chloro-2-[(4-nitrophenoxy)methyl]benzene as a therapeutic agent for various diseases, as well as its potential for use in the synthesis of organometallic complexes.
properties
IUPAC Name |
1-chloro-2-[(4-nitrophenoxy)methyl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-13-4-2-1-3-10(13)9-18-12-7-5-11(6-8-12)15(16)17/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIFYZGCGRNXGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351715 |
Source
|
Record name | 1-chloro-2-[(4-nitrophenoxy)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-[(4-nitrophenoxy)methyl]benzene | |
CAS RN |
56532-65-1 |
Source
|
Record name | 1-chloro-2-[(4-nitrophenoxy)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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